molecular formula C20H41N B12107374 Oleyldimethylamine CAS No. 14727-68-5

Oleyldimethylamine

Cat. No.: B12107374
CAS No.: 14727-68-5
M. Wt: 295.5 g/mol
InChI Key: DCNHQNGFLVPROM-QXMHVHEDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Oleyldimethylamine can be synthesized through the reaction of oleyl chloride with dimethylamine. The reaction typically occurs in an organic solvent such as toluene or dichloromethane, under reflux conditions. The reaction is as follows:

C18H35Cl+(CH3)2NHC20H41N+HCl\text{C18H35Cl} + \text{(CH3)2NH} \rightarrow \text{C20H41N} + \text{HCl} C18H35Cl+(CH3)2NH→C20H41N+HCl

Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure complete conversion of reactants. The product is then purified through distillation or recrystallization to obtain high-purity this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form this compound oxide. This reaction is typically carried out using hydrogen peroxide in an aqueous or alcoholic medium.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in ethanol or water.

    Substitution: Various nucleophiles such as halides, thiols, or amines in the presence of a suitable catalyst.

Major Products Formed:

Mechanism of Action

The mechanism of action of oleyldimethylamine primarily involves its surfactant properties. The long hydrophobic alkyl chain interacts with hydrophobic surfaces, while the hydrophilic dimethylamine group interacts with aqueous environments. This dual interaction allows this compound to reduce surface tension and form micelles or vesicles. In biological systems, it can disrupt cell membranes by integrating into the lipid bilayer, leading to cell lysis .

Comparison with Similar Compounds

Uniqueness: this compound’s longer alkyl chain (C18) provides it with unique properties such as higher hydrophobicity and better ability to form stable micelles and vesicles compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring strong surfactant properties and stability .

Properties

CAS No.

14727-68-5

Molecular Formula

C20H41N

Molecular Weight

295.5 g/mol

IUPAC Name

(Z)-N,N-dimethyloctadec-9-en-1-amine

InChI

InChI=1S/C20H41N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h11-12H,4-10,13-20H2,1-3H3/b12-11-

InChI Key

DCNHQNGFLVPROM-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCN(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCCN(C)C

Origin of Product

United States

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